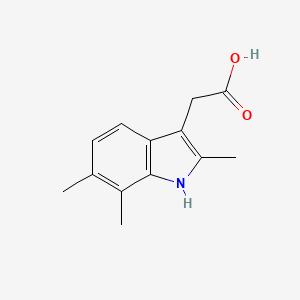

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid

Vue d'ensemble

Description

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid: is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of three methyl groups at positions 2, 6, and 7 on the indole ring, and an acetic acid moiety attached to the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetic Acid Attachment: The acetic acid moiety can be introduced via a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with an appropriate indole derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can occur at the indole ring positions using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: N-bromosuccinimide in carbon tetrachloride for bromination.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated indole derivatives.

Applications De Recherche Scientifique

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2,6-Dimethyl-1H-indol-3-yl)-acetic acid: Lacks the methyl group at the 7-position.

(2,7-Dimethyl-1H-indol-3-yl)-acetic acid: Lacks the methyl group at the 6-position.

(2,6,7-Trimethyl-1H-indol-3-yl)-propionic acid: Has a propionic acid moiety instead of acetic acid.

Uniqueness

- The presence of three methyl groups at specific positions on the indole ring and the acetic acid moiety confer unique chemical and biological properties to (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid, distinguishing it from other similar compounds.

Activité Biologique

Overview

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the indole family, characterized by three methyl groups at positions 2, 6, and 7 on the indole ring and an acetic acid moiety at position 3. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Biological Properties

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has been studied for its potential to inhibit various microbial strains.

- Antiviral Properties : The compound shows promise against certain viral infections.

- Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cell lines and inhibit tumor growth.

The biological effects of this compound are primarily attributed to its interaction with cellular targets:

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Cellular Effects

The compound affects cellular processes such as:

- Modulating gene expression.

- Influencing cell signaling pathways.

- Altering metabolic activity.

Case Studies

- Anticancer Activity : A study demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231). Flow cytometry analysis revealed that the compound triggered caspase activation in a dose-dependent manner, indicating its potential as an anticancer agent .

- Antimicrobial Studies : In vitro assays have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to standard antibiotics used in clinical settings .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| Indole-3-acetic acid | Plant growth regulator | Hormonal signaling in plants |

| (2,5-Dimethyl-1H-indol-3-yl)-acetic acid | Limited biological activity | Similar structural properties |

Propriétés

IUPAC Name |

2-(2,6,7-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-5-10-11(6-12(15)16)9(3)14-13(10)8(7)2/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGYSCIYCHOGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(N2)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989441 | |

| Record name | (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6949-72-0 | |

| Record name | 2,6,7-Trimethyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC22872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6,7-Trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.